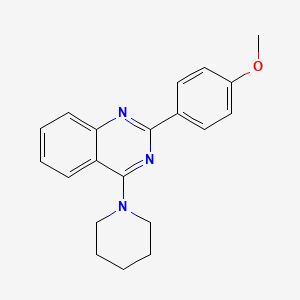
2-(4-Methoxyphenyl)-4-piperidin-1-ylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Methoxyphenyl)-4-piperidin-1-ylquinazoline” likely contains a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also contains a piperidine ring, which is a heterocyclic ring containing one nitrogen atom, and a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline core, possibly through a condensation reaction of the appropriate precursors. The piperidine ring could potentially be introduced through a nucleophilic substitution or a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline, piperidine, and methoxyphenyl functional groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution on the phenyl ring, nucleophilic substitution at the methoxy group, or reactions at the nitrogen atoms in the quinazoline or piperidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy group and the nitrogen atoms in the quinazoline and piperidine rings could impact its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on structurally related compounds has revealed insights into crystal structures and molecular interactions. For instance, the study of crystal structures of 1-aryl-4-(biarylmethylene)piperazines, which are structurally related to adoprazine, highlighted extensive hydrogen bonding and the formation of one-dimensional networks due to C-H⋯O short contacts (Ullah & Altaf, 2014). Similarly, the crystal structure of 3′-(4-methoxyphenyl)-2-phenyl-4′-(4-ethoxyphenyl)-1,2-dihydro-4H,4′H-spiro[isoquinoline-3,5′-isoxazol]-4-one revealed the piperidine ring adopts a half-chair conformation, contributing to the stabilization of the supramolecular structure through weak C–H⋯π interactions (Akkurt et al., 2010).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including those modified with 4-methoxybenzaldehyde, demonstrated the potential of these compounds in possessing good to moderate activities against test microorganisms (Bektaş et al., 2007). This highlights the relevance of such chemical structures in developing new antimicrobial agents.
Receptor Affinity and Biomedical Imaging
A significant application is found in the synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, where long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized. These compounds displayed very high to moderate 5-HT(1A) receptor affinity and were evaluated for their ability to visualize 5-HT(1A) receptors in CHO cells by fluorescence microscopy, demonstrating their utility in biomedical imaging (Lacivita et al., 2009).
Drug Discovery and Development
In drug discovery, research on the binding and functional properties of structurally different D2 dopamine receptor subtype selective compounds offers insights into the development of novel pharmacotherapeutic agents. Compounds studied provided valuable information on the intrinsic efficacy and molecular basis for the binding selectivity, useful for designing receptor-selective ligands and in vivo imaging agents (Luedtke et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-24-16-11-9-15(10-12-16)19-21-18-8-4-3-7-17(18)20(22-19)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHORWXCLZZWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-(piperidin-1-yl)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

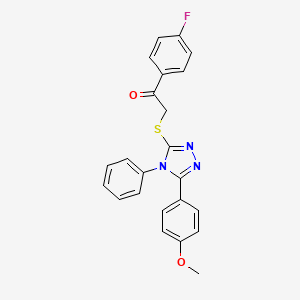
![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)
![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2936959.png)
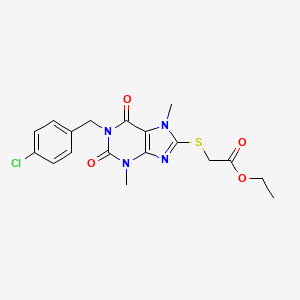

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2936965.png)
![2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2936966.png)
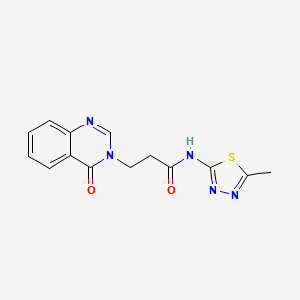
![N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2936968.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-1-naphthamide](/img/structure/B2936971.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2936972.png)
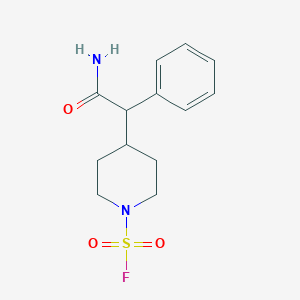
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide](/img/structure/B2936977.png)